molecular formula C28H28N4O5S B1675979 2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 902903-59-7

2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B1675979
M. Wt: 532.6 g/mol
InChI Key: YKJDMJLUMXISKF-UHFFFAOYSA-N
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Description

MCU-i11 is a novel negative modulator of the MCU, binding MICU1 and impairing muscle cell growth.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds : A study describes the synthesis of novel compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, leading to the creation of new heterocyclic compounds such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines. These compounds exhibited anti-inflammatory and analgesic activities, highlighting their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity of Thienopyrimidine Derivatives : Research on thienopyrimidine derivatives demonstrated their potent antimicrobial activity. A series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were synthesized and found to have significant antibacterial potency against various bacterial strains, as well as antifungal potency against fungal strains (Kerru et al., 2019).

  • Development of Antitumor Agents : A series of classical and nonclassical antifolates were synthesized as potential inhibitors of dihydrofolate reductase (DHFR), aiming at antitumor applications. These compounds, including a classical antifolate and nonclassical analogues, showed potent inhibitory activities against human DHFR and various tumor cells, indicating their potential as antitumor agents (Gangjee et al., 2007).

  • Blood Platelet Aggregation Inhibitors : The development of novel 1,2,3,5-tetrahydroimidazo[1,2-a]thieno[2,3-d]pyrimidin-2-one derivatives aimed at inhibiting platelet aggregation showcased the potential of these compounds in preventing blood clots. These compounds were synthesized and tested for their activity in vitro and ex vivo, with some showing potent inhibitory effects on blood and platelet aggregation (Ishikawa et al., 1981).

properties

IUPAC Name

2-(11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5S/c1-3-37-21-11-9-20(10-12-21)29-24(34)17-32-27-25(22-13-14-30(18(2)33)16-23(22)38-27)26(35)31(28(32)36)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJDMJLUMXISKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

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